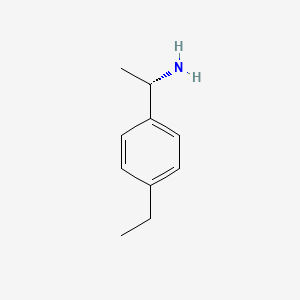

(S)-1-(4-Ethylphenyl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-ethylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXXYSXDJUIPMZ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)[C@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Chiral Amines in Advanced Organic Synthesis

Chiral amines are organic compounds containing an amino group attached to a stereocenter, rendering them non-superimposable on their mirror images. This inherent chirality is the cornerstone of their importance in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral product. The significance of chiral amines stems from their multifaceted applications. youtube.comclockss.org They serve as invaluable chiral resolving agents, forming diastereomeric salts with racemic mixtures of acids, which can then be separated based on their different physical properties. youtube.com Furthermore, they act as chiral auxiliaries, temporarily incorporated into a substrate to direct a stereoselective transformation, and can be subsequently removed and often recycled. wikipedia.orgsigmaaldrich.com Chiral amines and their derivatives are also employed as chiral ligands for metal catalysts and as organocatalysts, directly influencing the stereochemical outcome of a reaction. nih.govmdpi.com The prevalence of chiral amine moieties in a vast number of pharmaceuticals and natural products underscores their critical role in medicinal chemistry and drug discovery. clockss.org

Synthetic Methodologies for S 1 4 Ethylphenyl Ethanamine and Analogues

Classical and Industrial Synthesis Routes

Traditional and industrial-scale syntheses of aryl ethylamines often involve multi-step processes that begin with the modification of an aromatic starting material. These methods are well-established but may lack the stereoselectivity offered by more modern techniques.

Friedel-Crafts Acylation and Subsequent Reductive Amination

A common pathway to 1-(4-ethylphenyl)ethanamine (B116099) begins with the Friedel-Crafts acylation of ethylbenzene (B125841). quora.comchemicalbook.com In this electrophilic aromatic substitution reaction, ethylbenzene reacts with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgmt.comlibretexts.org This reaction introduces an acetyl group onto the benzene (B151609) ring, primarily at the para position due to the directing effect of the ethyl group, yielding 4-ethylacetophenone. chemicalbook.comlibretexts.orgnist.gov

The resulting ketone, 4-ethylacetophenone, can then be converted to the corresponding amine via reductive amination. sioc-journal.cnorganic-chemistry.org This process typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or ammonium (B1175870) formate, in the presence of a reducing agent. sioc-journal.cn The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final amine product.

One of the challenges with Friedel-Crafts alkylation, a related reaction, is the potential for polyalkylation, where the product is more reactive than the starting material. quora.com However, Friedel-Crafts acylation avoids this issue because the introduced acyl group is deactivating, preventing further reactions on the aromatic ring. libretexts.orgmt.comyoutube.com

Table 1: Friedel-Crafts Acylation of Ethylbenzene

| Reactants | Catalyst | Product | Notes |

| Ethylbenzene, Acetyl chloride | Aluminum chloride | 4-Ethylacetophenone | The acetyl group is primarily directed to the para position. chemicalbook.comlibretexts.org |

| Ethylbenzene, Acetic anhydride | Aluminum chloride | 4-Ethylacetophenone | Reaction is typically carried out at low temperatures. chemicalbook.com |

Deacylation Strategies for Amine Preparation

In some synthetic routes, an amine may be protected as an amide, which then requires a deacylation step to liberate the free amine. etsu.edu This is particularly relevant in the synthesis of analogues where the amine functionality is introduced early and needs to be masked during subsequent chemical transformations.

Deacylation of N-acyl amines can be achieved under either acidic or basic conditions. etsu.edu Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. etsu.edu Base-catalyzed hydrolysis, on the other hand, proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. etsu.edu For certain substrates, such as N-(1-(4-methylphenyl)ethyl)acetamide, deacylation can be achieved by heating with an alkali metal hydroxide in a high-boiling alcohol solvent like n-butanol. google.com

Catalytic Hydrogenation Parameters in Amine Synthesis

Catalytic hydrogenation is a crucial step in many amine synthesis pathways, particularly in the reduction of imines or oximes formed from ketones. For instance, the oxime of 4-ethylacetophenone can be prepared and subsequently hydrogenated to yield 1-(4-ethylphenyl)ethanamine.

The choice of catalyst and reaction conditions significantly influences the efficiency and selectivity of the hydrogenation. Common catalysts include palladium on carbon (Pd/C) and ruthenium-based complexes. sioc-journal.cngoogle.com The reaction is typically carried out under a hydrogen atmosphere, and the pressure and temperature can be optimized to achieve the desired outcome. For example, in the synthesis of a related compound, (S)-(-)-1-(4-methoxyphenyl)ethylamine, a 10% Pd/C catalyst was used for a reduction step. google.com In another study on the reductive amination of acetophenone (B1666503), a ruthenium complex was found to be effective. sioc-journal.cn

Asymmetric Synthesis Approaches

To obtain enantiomerically pure amines like (S)-1-(4-Ethylphenyl)ethanamine, asymmetric synthesis methods are employed. These strategies introduce chirality in a controlled manner, leading to a high excess of the desired stereoisomer.

Chiral Auxiliary-Mediated Asymmetric Amination

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This approach has been widely used in the synthesis of chiral amines. wikipedia.org

A common strategy involves the use of a chiral sulfinamide, such as tert-butanesulfinamide. The corresponding sulfinyl imine is formed by condensation with a ketone. Subsequent addition of a nucleophile, like a Grignard reagent, to the imine occurs with high diastereoselectivity, which is often rationalized by the formation of a six-membered ring transition state where the metal coordinates to both the nitrogen and oxygen atoms of the sulfinyl group. wikipedia.org Cleavage of the sulfinyl group then affords the chiral amine.

Biocatalytic Asymmetric Transamination with ω-Transaminases (for related amines)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions. nih.gov ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. nih.govmdpi.com This method is highly effective for the asymmetric synthesis of a wide range of chiral amines from their corresponding prochiral ketones. nih.govmdpi.comacs.org

The reaction requires a co-factor, pyridoxal (B1214274) 5'-phosphate (PLP), which acts as an intermediate carrier of the amino group. nih.govmdpi.com The equilibrium of the reaction can be shifted towards the product by using a large excess of the amino donor or by removing the ketone byproduct. mdpi.com Researchers have developed and engineered ω-transaminases with improved substrate scope and stability, allowing for the synthesis of bulky amines that are not well-tolerated by wild-type enzymes. asm.orgnih.gov

Table 2: Biocatalytic Asymmetric Amination of Ketones

| Enzyme Type | Reaction Type | Key Features |

| ω-Transaminase (ω-TA) | Asymmetric transamination | Catalyzes the transfer of an amino group from a donor to a ketone, producing a chiral amine. nih.govmdpi.com Requires pyridoxal 5'-phosphate (PLP) as a cofactor. nih.govmdpi.com |

| Engineered ω-Transaminases | Asymmetric transamination | Developed to accept bulkier ketone substrates and improve reaction efficiency. asm.orgnih.gov |

Enzyme Characterization and Optimisation for Enantioselectivity

The biocatalytic synthesis of chiral amines using transaminase (TAm) enzymes represents a green and highly selective alternative to traditional chemical methods. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, such as 4-ethylacetophenone, to produce the corresponding chiral amine. dntb.gov.uaresearchgate.net The enantioselectivity of this transformation is dictated by the enzyme's active site architecture.

Protein engineering is a critical tool for tailoring transaminases to meet specific industrial requirements, such as enhancing stability, broadening substrate scope, and improving catalytic efficiency, particularly for bulky substrates. dntb.gov.ua For instance, while naturally occurring ω-transaminases often have limitations in converting sterically demanding ketones, structure-guided molecular modifications have enabled significant progress. dntb.gov.ua Researchers have successfully engineered transaminases for the industrial-scale production of complex chiral amines like sitagliptin, demonstrating the power of this approach. dntb.gov.ua The optimization process often involves identifying key active site residues that control substrate binding and enantioselectivity and then creating mutant libraries to screen for improved performance.

Key factors in optimizing these bioconversions include the choice of amine donor, pH, and temperature. Isopropylamine (B41738) is a common amine donor, but its use can lead to an unfavorable reaction equilibrium. rsc.org L-alanine is a bio-based alternative, though it may also result in thermodynamically limited reactions. rsc.org

In Situ Product Removal (ISPR) Strategies in Bioconversion

A significant challenge in transaminase-catalyzed reactions is product inhibition, where the accumulation of the target amine and the ketone by-product (e.g., acetone (B3395972) from isopropylamine) can slow down or reverse the reaction, limiting the final yield. rsc.orgnih.gov In Situ Product Removal (ISPR) strategies are employed to overcome this limitation by continuously removing one or more products from the reaction medium, thereby shifting the equilibrium toward product formation. nih.gov

One effective ISPR method is the use of adsorbent macroporous resins. In a study on a related biotransformation, the addition of HZD-9 resin to the reaction mixture significantly increased the product yield by adsorbing the inhibitory product. nih.gov This strategy boosted the volumetric productivity from 0.5 to 2.8 mmol/l/min and increased the final product concentration from 31 mM to 87 mM in a fed-batch system. nih.gov

Asymmetric Reduction of Imine Precursors (for related amines)

The catalytic asymmetric hydrogenation of imines is one of the most direct and atom-economical methods for synthesizing chiral amines. nih.govacs.org This strategy has been successfully applied on an industrial scale. nih.gov The process involves the reduction of a C=N double bond of an imine, formed from the condensation of a ketone and an amine, using a chiral catalyst.

A diverse range of catalysts, particularly those based on iridium and ruthenium, have been developed for this purpose. rsc.orgorganic-chemistry.org For example, iridium complexes with phosphino-oxazoline (PHOX) ligands are highly effective for the asymmetric hydrogenation of N-aryl imines, achieving enantiomeric excesses (ee) of up to 97%. nih.gov Similarly, chiral Ru-catalysts paired with formic acid/triethylamine as a hydrogen source have shown excellent yields and enantioselectivities for the reduction of N-diphenylphosphinyl imines. organic-chemistry.org

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity. For instance, in the reduction of α-arylfuryl-containing imines, pressure hydrogenation with an Ir-based catalyst and the f-BINAPHANE ligand yielded significantly higher enantioselectivity (82% ee) compared to transfer hydrogenation with Noyori-type catalysts (60–74% ee). rsc.org

| Substrate Type | Catalyst System | H2 Source | Product ee (%) | Ref |

| N-Aryl Imines | Ir-SimplePHOX (C5) | H₂ | 96 | nih.gov |

| N-Aryl Imines | Ir/C₄-TunePhos-L5a | H₂ | Moderate to Excellent | nih.gov |

| N-Alkyl Imines | Ir/(S,S)-f-Binaphane-L7 | H₂ | up to 90 | nih.gov |

| N-Diphenylphosphinyl Imines | Chiral Ru-catalyst | HCOOH/NEt₃ | Excellent | organic-chemistry.org |

This table summarizes findings for the asymmetric reduction of various imine precursors to produce chiral amines analogous to the target compound.

Borane-Mediated Asymmetric Reduction of O-Benzyloximes (for related amines)

An alternative route to chiral primary amines involves the asymmetric reduction of ketoxime ethers, such as O-benzyloximes, using borane (B79455) (BH₃) in the presence of a chiral catalyst. researchgate.net This method avoids the direct handling of imines, which can be prone to hydrolysis. nih.gov Chiral oxazaborolidines, derived from amino alcohols like (S)-diphenyl valinol, have proven to be effective catalysts for this transformation. researchgate.net

The reaction can be controlled to produce either the corresponding primary amine or the intermediate hydroxylamine (B1172632) O-benzyl ether. researchgate.net By using a stable spiroborate ester derived from (S)-diphenyl valinol as the catalyst, a range of (R)-arylethylamines have been synthesized from the corresponding (Z)-ethanone oxime O-benzyl ethers with high enantioselectivity, reaching up to 99% ee with a catalyst loading of 15%. researchgate.net The choice of the O-substituent on the oxime and the specific chiral amino alcohol used to generate the catalyst are critical factors in achieving high yield and enantiopurity. researchgate.net Borane-mediated reactions can also be used for various manipulations of amino scaffolds, including dehydrogenation and functionalization, by generating reactive iminium hydridoborate salts. rsc.org

| Substrate | Chiral Catalyst Source | Product | ee (%) | Ref |

| (Z)-Ethanone O-benzyloxime ethers | (S)-Diphenyl valinol | (R)-Arylethylamines | up to 99 | researchgate.net |

| α-Keto aldoxime O-ethers | Borane/oxazaborolidines | β-Amino alcohols | up to 77 | researchgate.net |

This table presents data for the borane-mediated asymmetric reduction of oxime derivatives to produce chiral amines.

Asymmetric Hydroboration and Amination Routes (for related amines)

A powerful one-pot method for converting vinylarenes (styrene derivatives) into chiral primary amines involves catalytic asymmetric hydroboration followed by amination. psu.edursc.org This approach complements methods based on imine reduction. psu.edu The first step typically employs catecholborane as the hydroborating agent and a chiral rhodium complex as the catalyst. The complex of rhodium with a chiral ligand like (S)-quinap has been shown to be effective. psu.edugoogle.com

After the initial hydroboration forms an enantiomerically enriched alkylcatecholboronate, the intermediate is converted to the desired primary amine without isolation. This is achieved by reaction with an aminating agent such as hydroxylamine-O-sulfonic acid (H₂NOSO₃H) after treatment with an organometallic reagent like MeMgCl. psu.edugoogle.com This sequence allows for the synthesis of various primary amines with high enantiomeric excess. For example, the synthesis of an analogue, (S)-1-(4-methoxyphenyl)ethylamine, was achieved with 98% optical purity using this method. google.com While effective, the commercial feasibility of this route can be impacted by the high cost of the rhodium catalyst and the use of hazardous reagents. google.com

More recent developments have focused on the rhodium-catalyzed asymmetric hydroboration of α-arylenamides, which provides access to chiral α-amino tertiary boronic esters with excellent enantioselectivities (up to 99% ee) using a P-chiral monophosphorus ligand (BI-DIME). acs.orgacs.org

| Substrate | Catalyst/Reagents | Product | ee (%) | Ref |

| Vinylarenes | Rh-(S)-quinap, Catecholborane, MeMgCl, H₂NOSO₃H | Primary amines | 83-97 | psu.edu |

| 1-Methoxy-4-vinyl-benzene | Rh-(S)-quinap, Catecholborane, MeMgCl, H₂NOSO₃H | (S)-1-(4-methoxyphenyl)ethylamine | 98 | google.com |

| α-Arylenamides | Rh-BI-DIME, (Bpin)₂ | α-Amino tertiary boronic esters | up to 99 | acs.org |

This table shows results for the synthesis of chiral amines and related compounds via asymmetric hydroboration-amination.

Recovery and Efficiency of Chiral Resolving Agents

The classical method for resolving a racemic mixture, such as that of 1-(4-ethylphenyl)ethanamine, involves the use of a chiral resolving agent. This process is based on the reaction of the racemic amine with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. researchgate.netobrnutafaza.hr These differences allow for their separation by methods like fractional crystallization. researchgate.netobrnutafaza.hr

Once the diastereomeric salts are separated, the individual enantiomers of the original compound can be recovered by reversing the salt-forming reaction, typically by treatment with a strong acid or base. researchgate.net The efficiency of this entire process depends on several factors: the degree of separation achieved between the diastereomeric salts, the yield of the desired diastereomer, and the efficiency with which the chiral resolving agent can be recovered and potentially reused.

Commonly used chiral resolving agents for amines include naturally occurring chiral acids like tartaric acid, mandelic acid, and camphor-10-sulfonic acid, as well as synthetic agents. researchgate.netresearchgate.net The choice of resolving agent and the crystallization solvent are crucial for maximizing the efficiency of the resolution. The recovery of the resolving agent after the separation is a key consideration for the economic viability and sustainability of the process on an industrial scale. While the general principles are well-established, specific data on the recovery and efficiency for the resolution of this compound using specific chiral agents were not found in the surveyed literature.

Chromatographic Enantioseparation Methods

Chromatographic techniques offer powerful alternatives to classical resolution for separating enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for isolating pure enantiomers from a racemic mixture, scaling from milligrams to kilograms. nih.govchiraltech.com The technique relies on a chiral stationary phase (CSP) that establishes transient, diastereomeric interactions with the enantiomers as they pass through the column. nih.gov The differing stability of these interactions causes one enantiomer to be retained longer than the other, allowing for their separate elution and collection.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for their broad enantiorecognition capabilities. researchgate.netazypusa.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/alcohol mixtures) to polar organic or reversed-phase conditions, is critical for achieving optimal separation. nih.govazypusa.com While specific preparative HPLC conditions for 1-(4-ethylphenyl)ethanamine are not detailed in the available literature, a closely related compound, 1-(4-methylphenyl)ethylamine, is listed as an amine that can be separated using these techniques, highlighting the applicability of chiral HPLC to this class of compounds. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often considered a strong competitor to HPLC. researchgate.netafmps.be SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol (B145695). researchgate.netafmps.be

The advantages of SFC for chiral resolution include:

Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations compared to HPLC, often reducing analysis times by a factor of 3 to 5. researchgate.netchromatographyonline.com

Efficiency: SFC can achieve high chromatographic efficiency, leading to sharp peaks and excellent resolution. chromatographyonline.com

Reduced Solvent Consumption: Using CO2 as the primary mobile phase component significantly reduces the consumption of organic solvents, making SFC a more environmentally friendly and cost-effective "green" technology. researchgate.netafmps.be

Versatility: Like HPLC, SFC is compatible with a wide range of polysaccharide-based and other chiral stationary phases.

The development of a chiral SFC separation often involves screening a set of columns and mobile phase modifiers to find the optimal conditions. afmps.be The technique is suitable for both analytical-scale purity checks and preparative-scale purification to isolate pure enantiomers. nih.govafmps.be

Dielectrically Controlled Resolution (DCR) Studies

Dielectrically Controlled Resolution (DCR) is an advanced resolution technique where the outcome of the crystallization of diastereomeric salts is controlled by the dielectric constant (ε) of the solvent system. This method can sometimes allow for the selective crystallization of either diastereomer from the same racemic mixture using a single chiral resolving agent, simply by changing the solvent composition. researchgate.net

A detailed study on 1-phenyl-2-(4-methylphenyl)ethylamine, a compound structurally related to 1-(4-ethylphenyl)ethanamine, illustrates the principles of DCR. In this study, the racemic amine was resolved using (S)-mandelic acid as the chiral resolving agent. The researchers found that the configuration of the enantiomer in the less-soluble diastereomeric salt could be inverted by adjusting the dielectric constant of the solvent, primarily by varying the water content in an ethanol-water mixture. researchgate.net

This control is attributed to the role of the solvent's dielectric constant and the presence of water molecules in influencing the crystal packing and hydrogen-bonding networks that govern chiral recognition during crystallization. researchgate.net The study resulted in a practical process for obtaining both enantiomers. researchgate.net

Table 1: Dielectrically Controlled Resolution of 1-phenyl-2-(4-methylphenyl)ethylamine with (S)-Mandelic Acid researchgate.net

| Target Diastereomer | Solvent System | Yield | Diastereomeric Excess (de) |

|---|---|---|---|

| (S)-amine · (S)-acid · H₂O | 74% (w/w) aqueous ethanol | 33% | 96% |

This demonstrates that by simply switching the solvent from aqueous ethanol to absolute ethanol, the resolution process could be directed to yield first the (S)-enantiomer and then the (R)-enantiomer from the remaining mother liquor. researchgate.net

The Current Research Landscape and Academic Focus

Asymmetric Synthesis and Catalysis

A significant area of research involves the use of chiral amines as auxiliaries and ligands in asymmetric catalysis. wikipedia.orgsigmaaldrich.comnih.gov For instance, chiral phenylethylamines, a class to which this compound belongs, are widely studied for their ability to induce stereoselectivity in a variety of transformations, including alkylations, reductions, and additions. The ethyl group on the phenyl ring of this compound can influence the steric and electronic environment of the chiral center, potentially offering unique advantages in terms of reactivity and selectivity compared to its unsubstituted or differently substituted counterparts.

Synthesis of Bioactive Molecules

The synthesis of biologically active compounds, particularly pharmaceuticals, remains a primary driver of research in this field. Chiral amines are often key fragments or are instrumental in the synthesis of active pharmaceutical ingredients (APIs). Research analogous to the use of similar chiral amines, such as (S)-1-(4-methoxyphenyl)ethylamine in the synthesis of various therapeutic agents, suggests a strong potential for this compound to serve as a crucial building block in the development of new drugs. google.com The structural motif of an ethyl-substituted phenylethylamine is found in various compounds with biological activity, making its enantiomerically pure synthesis a topic of academic and industrial interest.

Mechanistic Investigations of Reactions Involving S 1 4 Ethylphenyl Ethanamine

Chemical Reactivity Analysis of the Amine Functionality

The reactivity of the primary amine group in (S)-1-(4-Ethylphenyl)ethanamine is central to its chemical behavior. This functionality, characterized by a lone pair of electrons on the nitrogen atom, makes the molecule both basic and nucleophilic. msu.edulibretexts.org

The oxidation of primary amines like this compound can proceed through several pathways, yielding a variety of products depending on the oxidizing agent and reaction conditions. The initial step in many oxidation mechanisms involves the formation of an imine.

Enzymatic Oxidation: Monoamine oxidases (MAOs) are flavoenzymes that catalyze the oxidation of amines. nih.govnih.gov The catalytic mechanism involves the cleavage of the Cα-H bond of the amine, transferring two reducing equivalents to the flavin cofactor to form an imine and the reduced flavin. nih.gov This imine intermediate can then undergo hydrolysis to yield the corresponding ketone, 4'-ethylacetophenone (B57664), and ammonia (B1221849). Directed evolution has been used to engineer amine oxidases to accept bulkier aromatic substrates, enhancing their synthetic utility. nih.gov

Chemical Oxidation: Various chemical reagents can oxidize primary amines.

Manganese Dioxide (MnO₂): Strong oxidizing agents like MnO₂ can convert primary amines into corresponding nitriles. britannica.com

Peroxides: Milder oxidation with hydrogen peroxide (H₂O₂) or peroxy acids typically adds an oxygen atom to the nitrogen. For primary amines, this is often followed by further oxidation to produce nitroso (R-NO) and nitro (R-NO₂) compounds. britannica.com

Electrochemical Oxidation: Anodic oxidation of primary aliphatic amines involves an initial one-electron oxidation to a radical cation, followed by deprotonation to form a radical at the α-carbon. mdpi.com Subsequent oxidation and hydrolysis steps lead to the formation of an aldehyde or ketone. mdpi.com

The table below summarizes potential oxidation reactions for the amine functionality.

| Oxidizing Agent | Proposed Product(s) for this compound | Reaction Pathway |

| Monoamine Oxidase (MAO) | 4'-Ethylacetophenone | Enzymatic oxidation to imine, followed by hydrolysis. nih.govnih.gov |

| Manganese Dioxide (MnO₂) | 4-Ethylbenzonitrile | Strong oxidation of the primary amine. britannica.com |

| Hydrogen Peroxide (H₂O₂) | 1-(4-Ethylphenyl)-1-nitrosoethane, 1-(4-Ethylphenyl)-1-nitroethane | Mild oxidation of the nitrogen atom. britannica.com |

| Electrochemical Oxidation | 4'-Ethylacetophenone | Anodic oxidation via a radical cation intermediate. mdpi.com |

The amine functionality in this compound is in a reduced state and is generally resistant to further chemical reduction. The primary focus of reduction chemistry involving this compound is its synthesis via the reduction of a C=N double bond, a process known as reductive amination. masterorganicchemistry.com

Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and ammonia or another amine. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, the process would involve the reaction of 4'-ethylacetophenone with ammonia to form an intermediate imine, which is then reduced in situ to the final amine product.

Common reducing agents for this transformation include:

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst (e.g., Palladium on carbon, H₂/Pd) is a mild and selective method widely used in industry. wikipedia.org

Hydride Reagents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are popular choices because they are selective for the reduction of the iminium ion intermediate over the starting ketone. masterorganicchemistry.comwikipedia.org

While the amine group itself is not typically reduced, its presence can influence the reduction of other functional groups within the same molecule. However, the protection of the amine group, often by converting it into an amide or a carbamate, may be necessary during certain multi-step syntheses to prevent unwanted side reactions. researchgate.net

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile. msu.edu This nucleophilicity allows it to participate in nucleophilic substitution reactions, particularly Sɴ2 reactions, where it attacks an electrophilic carbon atom, displacing a leaving group. youtube.commnstate.edu

Alkylation: Primary amines can react with alkyl halides in Sɴ2 reactions to form secondary amines. mnstate.edu The reaction of this compound with an alkyl halide (e.g., methyl iodide) would yield a secondary amine. However, this reaction is often difficult to control, as the resulting secondary amine can be more nucleophilic than the primary amine, leading to polyalkylation and the eventual formation of a quaternary ammonium (B1175870) salt. mnstate.edu

Acylation: A more controlled reaction is the acylation of the amine with an acid chloride or anhydride (B1165640) to form an amide. mnstate.edu This reaction proceeds through a nucleophilic addition-elimination mechanism. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. msu.edu

The reactivity of the amine in nucleophilic substitution is governed by several factors:

Basicity: The basicity of the amine influences its nucleophilicity. Alkyl groups like the ethylphenyl group are electron-donating, enhancing the basicity compared to ammonia. libretexts.org

Steric Hindrance: The steric bulk around the nitrogen atom can hinder its approach to the electrophilic center, slowing the reaction rate.

Solvent: Polar aprotic solvents like DMSO or acetone (B3395972) are known to favor Sɴ2 reactions. youtube.com

The Sɴ2 reaction mechanism proceeds with an inversion of stereochemistry at the electrophilic carbon center if it is chiral. libretexts.org When the chiral amine itself acts as the nucleophile, its stereocenter remains unaffected during the substitution reaction.

Stereochemical Dynamics and Racemization Studies

The stereochemical integrity of the chiral center in this compound is crucial for its applications in asymmetric synthesis. However, under certain conditions, this stereocenter can undergo racemization, leading to a loss of optical purity.

Racemization involves the interconversion of one enantiomer into its mirror image, typically through a mechanism that creates a temporary achiral intermediate.

Catalytic Racemization:

Enzymatic Racemization: A strategy for the racemization of primary chiral amines utilizes a pair of stereocomplementary ω-transaminases. nih.gov The process involves a reversible transamination reaction with a prochiral ketone (in this case, 4'-ethylacetophenone) as an intermediate. nih.gov This allows for the conversion of the (S)-enantiomer to the (R)-enantiomer and vice-versa, ultimately leading to a racemic mixture.

Metal-Catalyzed Racemization: Transition metal complexes are effective catalysts for amine racemization. An iridium-based catalyst, often referred to as a SCRAM (Substrate-Catalyst for Racemisation of Amines) catalyst, operates under mild conditions. acs.orghud.ac.uk The mechanism involves the dehydrogenation of the chiral amine to form an achiral imine intermediate, which is then reduced back to the amine. researchgate.net This reversible process allows for the formation of both enantiomers, leading to racemization. These catalysts are compatible with enzymatic systems, enabling dynamic kinetic resolutions (DKR). acs.orghud.ac.uk

Non-Catalytic Racemization: While less common for simple amines under standard conditions, racemization can occur without a specific catalyst, often promoted by heat or extreme pH. The mechanism would still likely involve the transient formation of an achiral imine. In some enzymatic resolution processes, the racemization of the unreactive enantiomer can occur under the reaction conditions, sometimes unintentionally, leading to a dynamic kinetic resolution scenario. researchgate.net

The table below compares different catalytic racemization methods.

| Method | Catalyst | Mechanism | Key Features |

| Enzymatic | ω-Transaminases | Interconversion via a prochiral ketone intermediate. nih.gov | Mild reaction conditions; high selectivity. nih.gov |

| Metal-Catalyzed | Iridium Complexes (e.g., SCRAM) | Dehydrogenation to an achiral imine, followed by re-hydrogenation. hud.ac.ukresearchgate.net | Efficient under mild conditions; compatible with enzymes for DKR. acs.orghud.ac.uk |

Computational Studies on Reaction Mechanisms and Chiral Discrimination

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanisms of reactions involving chiral amines and understanding the origins of chiral discrimination. While specific computational studies on this compound are not prevalent in the reviewed literature, the principles from studies on similar systems are directly applicable.

Modeling Racemization Barriers: DFT calculations can be used to model the process of racemization by determining the energy barrier for rotation around single bonds in atropisomeric compounds or for the conversion between enantiomers via a transition state. researchgate.netsemanticscholar.org For a chiral amine like this compound, this would involve calculating the energy profile for the conversion to the achiral imine intermediate, which represents the transition state or a high-energy intermediate in the racemization pathway. The calculated energy barrier (ΔG‡) can be used to predict the rate of racemization and the configurational stability of the chiral amine under different conditions. semanticscholar.org

Understanding Chiral Discrimination: In asymmetric catalysis, computational studies can elucidate how a chiral catalyst or auxiliary interacts with a substrate to favor the formation of one enantiomer over the other. DFT has been employed to study the transition states of reactions like the aza-Henry reaction catalyzed by chiral complexes. nih.gov These studies analyze noncovalent interactions, such as hydrogen bonding, between the catalyst and the substrates (e.g., an imine and a nitroalkane). By modeling the different possible transition state geometries leading to the (R) and (S) products, researchers can identify the lowest energy pathway and explain the observed enantioselectivity. nih.gov For this compound, such models could predict its behavior as a chiral auxiliary or as a substrate in an enzyme-catalyzed reaction, revealing the specific interactions that govern chiral recognition.

Analytical Methodologies for Enantiomeric Purity and Characterization of S 1 4 Ethylphenyl Ethanamine

Spectroscopic Techniques for Enantiomeric Excess (ee) Determination

Spectroscopic methods provide insights into the chiroptical properties of molecules, which arise from the differential interaction of enantiomers with polarized light or in a chiral environment.

Circular Dichroism (CD) spectroscopy is a powerful technique based on the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.net This differential absorption, known as electronic circular dichroism (ECD), provides a unique spectral signature for each enantiomer. mdpi.com For many small organic molecules, however, the intrinsic CD signals are often weak and located in the ultraviolet range (200-300 nm), which can complicate measurements. mdpi.com

To enhance the sensitivity and extend the analysis into the more practical visible range, fluorescence-detected circular dichroism (FDCD) can be employed. mdpi.com This method measures the differential fluorescence intensity resulting from the differential absorption, leveraging the high sensitivity of fluorescence measurements. mdpi.com

The sensitivity and specificity of CD spectroscopy in distinguishing enantiomers like (S)-1-(4-Ethylphenyl)ethanamine can be further amplified through the use of self-assembled supramolecular systems or chiral receptors. By forming host-guest complexes, the chiral amine is held in a specific conformation within the chiral cavity of the receptor. This induced chirality often results in a significantly enhanced and more easily measurable CD signal, allowing for precise determination of enantiomeric excess.

A related advanced technique, Photoelectron Circular Dichroism (PECD), analyzes the angular distribution of electrons photodetached from electrosprayed chiral anions. nih.gov This method has shown a linear dependence on the molar fraction of enantiomers in a mixture, enabling the quantification of enantiomeric excess without the need for derivatization or chromatographic separation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, but in its standard form, it cannot distinguish between enantiomers as they have identical spectral properties in an achiral environment. wikipedia.org To overcome this, chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.orgnih.gov These newly formed diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for their quantification. wikipedia.org

The process involves reacting the chiral amine, this compound, with an enantiomerically pure CDA. A classic example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride. wikipedia.org The reaction with an amine yields a diastereomeric amide. The signals of specific nuclei (commonly ¹H, ¹⁹F, or ¹³C) in the resulting diastereomers will exhibit different chemical shifts (Δδ), enabling the calculation of the enantiomeric excess by integrating the corresponding peaks. wikipedia.orgnih.gov

More advanced methods utilize novel chiral solvating agents (CSAs), such as tetraaza macrocycles, which form non-covalent diastereomeric complexes with the analyte. mst.edu These CSAs can induce significant chemical shift nonequivalence (ΔΔδ), sometimes exceeding 1.8 ppm for specific protons, allowing for highly accurate ee determination even at low concentrations. mst.edu

Table 1: Comparison of NMR Techniques for Chiral Analysis

| NMR Technique | Primary Application | Notes |

| ¹H-NMR | Assignment of absolute configuration and optical purity studies. wikipedia.org | Most commonly used technique for chiral discrimination with CDAs. |

| ¹⁹F-NMR | Optical purity studies. wikipedia.org | Often used when the CDA contains fluorine atoms (e.g., Mosher's acid). |

| ¹³C-NMR | Characterization of substrates lacking protons on the asymmetric carbon. wikipedia.org | Provides information on the carbon skeleton. |

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of a compound's specific rotation as a function of the wavelength of light. wikipedia.org When plane-polarized light passes through a chiral substance like this compound, the plane of polarization is rotated. The magnitude and direction of this rotation change with the wavelength of the incident light. wikipedia.org

This phenomenon is a result of circular birefringence, where left and right circularly polarized components of plane-polarized light travel at different velocities through the chiral medium. wikipedia.org The resulting ORD curve (a plot of specific rotation vs. wavelength) is characteristic of a specific chiral molecule and its absolute configuration. ORD is closely related to circular dichroism, and together they are known as Cotton effects. This technique is a fundamental tool for the structural elucidation of organic compounds. wikipedia.org

Chromatographic Techniques for Enantiomeric Separation

Chromatographic methods are the most widely used techniques for the separation and quantification of enantiomers due to their high resolution and accuracy.

Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent method for separating enantiomers. mz-at.de Unlike standard HPLC, chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com

For the enantioselective separation of amines like this compound, polysaccharide-based CSPs are highly effective. researchgate.net Columns such as Chiralpak® and Chiralcel®, which are based on amylose (B160209) or cellulose (B213188) derivatives coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability for resolving a wide variety of racemic compounds, including amines. researchgate.netchiraltech.com

The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. sigmaaldrich.com These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The mobile phase composition, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) with an amine additive (like diethylamine), is optimized to achieve the best resolution. researchgate.net Chiral HPLC methods have been successfully used to determine the enantiomeric purity of analogous compounds like 1-(4-methoxyphenyl)ethylamine to levels exceeding 99%. google.com A study on the similar compound 1-(4-bromophenyl)-ethylamine achieved baseline separation using a CSP based on a chemically bonded crown ether. researchgate.net

Table 2: Common Chiral Stationary Phases (CSPs) for Amine Separation

| CSP Type | Chiral Selector Example | Typical Application |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad-spectrum enantiomeric separation of chiral compounds, including amines. researchgate.net |

| Polysaccharide-based | Cellulose tris(3,5-dichlorophenylcarbamate) | Enantiomeric separation of various pharmaceuticals and intermediates. researchgate.net |

| Crown Ether-based | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Separation of chiral primary amines. researchgate.net |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Separation of chiral acids, amines, and neutral compounds. sigmaaldrich.com |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. chromatographyonline.com For chiral analysis, two main approaches are used: direct separation on a chiral stationary phase or indirect separation on a standard achiral column after derivatization with a chiral agent. nih.govgcms.cz

For volatile chiral amines, direct separation can be achieved using capillary columns containing a derivatized cyclodextrin (B1172386) as the CSP. gcms.cz These CSPs create a chiral environment within the column that allows for the differential interaction and separation of enantiomers.

Alternatively, an indirect method can be employed where the amine enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers, having different boiling points and chromatographic properties, can then be separated on a conventional, non-chiral GC column. nih.gov This approach can improve stereoselectivity and sensitivity. nih.gov Given the volatility of phenylethylamines, GC-based methods, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), provide a robust and sensitive option for assessing enantiomeric purity. chromatographyonline.comnih.gov The use of shorter analytical columns can also be beneficial in preventing the thermal degradation of labile amine compounds during analysis. nih.gov

Chiral Capillary Electrophoresis

Chiral Capillary Electrophoresis (CCE) is a powerful and versatile technique for the enantioseparation of chiral molecules. nih.gov Its high efficiency, resolution, and low sample and solvent consumption make it an attractive alternative to High-Performance Liquid Chromatography (HPLC). The principle of CCE lies in the differential interaction between the enantiomers of the analyte and a chiral selector added to the background electrolyte (BGE), leading to different electrophoretic mobilities and, consequently, separation.

For primary amines like 1-(4-Ethylphenyl)ethanamine (B116099), various chiral selectors can be employed. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules. The hydrophobic cavity of the cyclodextrin can include the aromatic ring of the amine, while interactions between the functional groups of the amine and the hydroxyl groups on the rim of the CD contribute to chiral recognition.

The selection of the appropriate cyclodextrin and the optimization of electrophoretic conditions are crucial for achieving successful enantioseparation. Factors such as the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature all play significant roles.

Research Findings:

While specific studies on the chiral CE of this compound are not extensively documented in publicly available literature, methodologies developed for structurally similar phenethylamine (B48288) derivatives can be readily adapted. For instance, studies on the enantioseparation of phenethylamine and its analogues have successfully utilized various cyclodextrins. nih.gov

Anionic cyclodextrin derivatives, such as sulfated or carboxylated β-cyclodextrins, often provide excellent enantioselectivity for protonated amines due to the additional electrostatic interactions. The general approach involves operating at a low pH to ensure the primary amine is protonated and positively charged.

Below is a hypothetical, yet representative, data table outlining potential CE conditions for the enantiomeric separation of 1-(4-Ethylphenyl)ethanamine based on established methods for analogous compounds.

Table 1: Representative Chiral Capillary Electrophoresis Conditions for 1-(4-Ethylphenyl)ethanamine Enantiomers

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 375 µm o.d., 40 cm total length, 30 cm effective length |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) |

| Chiral Selector | 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) |

| Applied Voltage | 15 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection | UV, 214 nm |

| Expected Migration Order | (R)-1-(4-Ethylphenyl)ethanamine followed by this compound |

Development of Rapid and High-Throughput Analytical Methods for ee

The increasing demand for the efficient screening of chiral catalysts and the optimization of asymmetric syntheses has driven the development of rapid and high-throughput (HTS) methods for determining enantiomeric excess (ee). nih.gov Traditional chromatographic methods, while accurate, can be a bottleneck due to their longer analysis times. bohrium.com Consequently, chiroptical and fluorescence-based assays have emerged as powerful alternatives.

These methods are particularly well-suited for the analysis of chiral primary amines and can be applied to this compound. They are typically performed in microplate format, allowing for the simultaneous analysis of a large number of samples.

Research Findings:

Several HTS strategies have been developed for the rapid determination of ee in chiral primary amines. nih.govnih.gov These methods often rely on the formation of diastereomeric complexes that exhibit a measurable difference in a particular physical property, such as fluorescence or circular dichroism.

One prominent approach involves a fluorescent indicator displacement assay (F-IDA) . In this method, a non-fluorescent complex is formed between a host molecule and a fluorescent indicator. The chiral amine analyte displaces the indicator, leading to a "turn-on" fluorescence signal. The intensity of this signal can be correlated with the concentration of the amine. nih.gov

For the determination of enantiomeric excess, a subsequent assay using a technique like circular dichroism (CD) can be employed. The chiral amine is incorporated into a multi-component assembly that becomes CD-active. nih.gov The sign and magnitude of the CD signal can then be used to determine the ee of the amine. A novel screening protocol combining F-IDA and a CD-active Fe(II) complex has been shown to determine both the concentration and ee of α-chiral amines for up to 192 samples in under fifteen minutes. nih.gov

Another powerful technique is based on the dynamic self-assembly of chiral components to form fluorescent diastereomeric complexes. For example, a chiral amine, 2-formylphenylboronic acid, and a chiral diol can self-assemble into diastereomeric complexes with distinct fluorescence intensities or wavelengths. This differential fluorescence allows for the precise determination of the amount of each enantiomer in a mixture, with reported errors of less than 1% ee. researchgate.netresearchgate.net This method is robust and not sensitive to many common impurities found in crude reaction mixtures. researchgate.netresearchgate.net

The table below summarizes key features of these high-throughput methodologies applicable to primary chiral amines like this compound.

Table 2: Comparison of High-Throughput Methods for Enantiomeric Excess Determination of Chiral Amines

| Method | Principle | Throughput | Key Advantages |

| Fluorescence Indicator Displacement Assay (F-IDA) & Circular Dichroism (CD) | Two-step assay: 1) F-IDA for concentration determination. 2) Formation of a CD-active complex for ee determination. nih.govnih.gov | High (e.g., 192 samples < 15 min) nih.gov | Rapid, determines both yield and ee. nih.govnih.gov |

| Fluorescence-Based Dynamic Self-Assembly | Formation of diastereomeric complexes with distinct fluorescence properties from the analyte, a boronic acid, and a chiral ligand. researchgate.netresearchgate.net | High (384-well plate format) researchgate.net | Highly sensitive and robust, low sample consumption, tolerant to impurities. researchgate.netresearchgate.net |

Future Perspectives and Emerging Research Directions

Advancements in Sustainable and Green Synthesis of Chiral Amines

The chemical industry is undergoing a significant shift towards more sustainable and environmentally friendly manufacturing processes. This "green chemistry" approach is particularly relevant for the synthesis of chiral amines, which has traditionally relied on methods that can be resource-intensive and generate considerable waste.

A primary focus of green synthesis is the use of biocatalysis, which employs enzymes to perform chemical transformations. For the production of (S)-1-(4-Ethylphenyl)ethanamine, amine transaminases (ATAs) are highly promising biocatalysts. These enzymes catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone, such as 4-ethylacetophenone, to produce the desired chiral amine with high enantioselectivity. The use of ATAs operates under mild conditions (neutral pH and ambient temperatures) and often in aqueous media, significantly reducing the need for harsh chemicals and organic solvents.

Recent advances have focused on overcoming the challenges associated with biocatalysis, such as unfavorable reaction equilibria and substrate inhibition. Strategies like in situ product removal and the use of continuous flow reactors are being developed to improve efficiency. Furthermore, protein engineering and directed evolution are being used to create novel enzyme variants with broader substrate scopes, enhanced stability, and higher catalytic activity, making them more suitable for industrial-scale production.

Another sustainable approach is the direct asymmetric hydrogenation (AH) of prochiral imines. This method is highly atom-economical, producing minimal waste, and is considered a green strategy for obtaining optically active amines. Research in this area is driven by the development of novel, highly efficient transition-metal catalysts.

The table below summarizes key research findings in the sustainable synthesis of chiral amines.

| Sustainable Method | Catalyst/Enzyme | Key Advantages | Research Focus |

| Biocatalysis | Amine Transaminases (ATAs) | High enantioselectivity, mild reaction conditions, reduced waste. | Protein engineering, overcoming equilibrium limitations, process optimization. |

| Asymmetric Hydrogenation | Transition-Metal Complexes (e.g., Rh, Ir) | High atom economy, minimal byproducts, high efficiency. | Development of new chiral ligands, catalyst modularity. |

| Chemoenzymatic Cascades | Combination of enzymes or enzymes and metal catalysts | Multi-step synthesis in a single pot, increased efficiency. | Engineering compatible reaction conditions, discovering new enzyme combinations. |

Integration of Machine Learning and AI in Chiral Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chiral synthesis. These computational tools can analyze vast datasets to identify patterns, predict reaction outcomes, and accelerate the discovery of new catalysts and synthetic routes, moving beyond traditional trial-and-error methods.

For the synthesis of this compound, ML algorithms can be trained on existing reaction data to predict the enantioselectivity of a given catalyst or reaction condition. For example, a Deep Neural Network (DNN) model has been used to predict the enantiomeric excess (% ee) for asymmetric C-H activation reactions with a high degree of accuracy, demonstrating the potential for these models in planning and designing asymmetric catalysis. By inputting molecular descriptors of the substrate, reagents, and chiral ligand, these models can forecast the stereochemical outcome, saving significant time and resources.

The table below outlines the applications of AI and ML in chiral synthesis.

| AI/ML Application | Description | Potential Impact on this compound Synthesis |

| Predictive Modeling | ML models (e.g., DNNs, Random Forests) are trained on reaction data to predict enantioselectivity (% ee) and yield. | Rapidly screen virtual libraries of catalysts and conditions to identify the most promising candidates for synthesis. |

| Catalyst Design | Generative AI algorithms propose novel catalyst and chiral ligand structures with desired properties. | Accelerate the discovery of new, highly efficient catalysts tailored for the asymmetric synthesis of the target amine. |

| Reaction Optimization | Bayesian optimization and other algorithms intelligently explore reaction parameter space to find optimal conditions. | Efficiently determine the ideal temperature, concentration, and catalyst loading for maximizing yield and enantiomeric excess. |

| Automated Synthesis | AI-powered closed-loop systems integrate automated reactors with real-time analysis and ML-based decision-making. | Enable autonomous, high-throughput experimentation and optimization of the synthesis process. |

Exploration of Novel Catalytic Systems for Asymmetric Transformations

The continuous search for more efficient and selective methods for producing enantiopure compounds like this compound drives the exploration of novel catalytic systems. Research is progressing in the fields of transition-metal catalysis and organocatalysis, each offering unique advantages for asymmetric transformations.

Transition-Metal Catalysis Transition-metal complexes, particularly those of iridium, rhodium, and ruthenium, are at the forefront of asymmetric catalysis. The direct asymmetric hydrogenation of imines or the reductive amination of the precursor ketone, 4-ethylacetophenone, are powerful strategies. The key to success in this area lies in the design of chiral ligands that coordinate to the metal center and effectively control the stereochemical outcome of the reaction.

Recent developments include:

Modular Ligands: The synthesis of new families of chiral ligands, such as phosphine-phosphoramidites and those based on sulfinyl imines, allows for fine-tuning of the catalyst's steric and electronic properties. This modularity enables the optimization of the catalyst for specific substrates to achieve high enantioselectivity (often >99% ee) and turnover numbers.

Iridium Catalysts: Iridium complexes, particularly those with Cp* (pentamethylcyclopentadienyl) ligands, have shown exceptional activity for the asymmetric hydrogenation of a wide range of N-aryl imines.

Ruthenium Catalysts: Ruthenium complexes are highly versatile and have been successfully used in asymmetric transfer hydrogenation and direct reductive amination reactions using hydrogen gas or other hydrogen sources like isopropyl alcohol.

Organocatalysis Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. These catalysts are often less sensitive to air and moisture, more environmentally benign, and can offer different reactivity and selectivity profiles. For chiral amine synthesis, key organocatalytic strategies include:

Chiral Brønsted Acids: Catalysts like chiral phosphoric acids can activate imines towards nucleophilic attack, enabling highly enantioselective additions.

Bifunctional Catalysts: Organocatalysts incorporating both a Brønsted acid/base site and a hydrogen-bond donor (e.g., thiourea (B124793) or squaramide groups) can precisely orient the substrates in the transition state, leading to excellent stereocontrol. These have been particularly effective in reactions like asymmetric nitroaldol reactions, which can be a step in a multi-step synthesis of chiral amines.

The table below highlights some novel catalytic systems and their performance.

| Catalyst Type | Specific Example/Class | Target Reaction | Reported Performance |

| Transition Metal | Iridium/(S,S)-f-Binaphane Complexes | Asymmetric Hydrogenation of N-alkyl imines | Up to 90% ee for various substrates. |

| Transition Metal | Ruthenium/Aminoalcohol Complexes | Asymmetric Transfer Hydrogenation of Sulfinylketimines | Excellent yields and enantiomeric excesses (>95% ee). |

| Transition Metal | Palladium/Chiral Phosphine Ligands | Asymmetric Hydrogenation of N-sulfonylimines | Good yields and excellent enantioselectivities. |

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Desymmetrization | High yields and enantioselectivities for various transformations. |

| Organocatalyst | Bifunctional Thiourea/Squaramide Catalysts | Asymmetric additions to imines | High diastereoselectivity and enantioselectivity. |

Q & A

Q. What are the recommended synthetic routes for (S)-1-(4-Ethylphenyl)ethanamine, and how can enantiomeric purity be ensured during synthesis?

The synthesis of This compound typically involves reductive amination of 4-ethylacetophenone using a chiral catalyst or resolving agents to enforce stereoselectivity . For enantiomeric purity:

- Chiral HPLC with columns like Chiralpak AD-H or OD-H can separate enantiomers, with retention times validated against standards .

- Polarimetry or circular dichroism (CD) quantifies optical rotation and confirms the (S)-configuration .

- Crystallization with chiral resolving agents (e.g., tartaric acid derivatives) enhances enantiomeric excess (ee) .

Q. How can researchers verify the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the ethylphenyl group (δ ~1.2 ppm for CH-CH, δ ~2.5 ppm for benzylic protons) and the ethanamine backbone (δ ~1.3 ppm for CH-NH) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 149.1 (CHN) and fragmentation patterns consistent with ethylphenyl cleavage .

- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis if a stable salt (e.g., hydrochloride) is synthesized .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 9:1 to 4:1) to separate amines from byproducts .

- Distillation : For high-purity liquid amines, fractional distillation under reduced pressure (e.g., 100–120°C at 15 mmHg) minimizes decomposition .

- Recrystallization : Hydrochloride salts (e.g., from ethanol/ether mixtures) improve crystallinity and purity .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?

The (S)-enantiomer may exhibit distinct binding affinities due to spatial compatibility with chiral receptor pockets:

- Radioligand Displacement Assays : Compare inhibition constants (K) against receptors (e.g., trace amine-associated receptors, TAARs) using tritiated ligands .

- Molecular Docking : Model interactions using density functional theory (DFT) or molecular dynamics (MD) to predict enantiomer-specific hydrogen bonding and hydrophobic interactions .

- In Vivo Studies : Administer enantiomers separately in animal models to assess behavioral or metabolic differences .

Q. What analytical strategies resolve contradictions in reported solubility or stability data for this compound?

- Solubility Profiling : Use shake-flask methods in buffers (pH 1–12) and solvents (water, DMSO, ethanol) to generate pH-solubility curves .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., oxidation of the ethyl group) .

- Cross-Validate Sources : Compare data from PubChem, EPA DSSTox, and peer-reviewed studies, prioritizing experimentally validated datasets .

Q. How can researchers assess the compound’s potential as a precursor for bioactive derivatives?

- Derivatization Screen : React with acyl chlorides, sulfonyl chlorides, or aldehydes to generate amides, sulfonamides, or Schiff bases; test in bioassays (e.g., antimicrobial, cytotoxicity) .

- Structure-Activity Relationship (SAR) : Modify the ethyl group (e.g., replace with trifluoromethyl or methoxy) and compare activity profiles .

- Metabolic Stability : Use liver microsome assays to evaluate susceptibility to cytochrome P450 enzymes .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis/purification to avoid amine vapor inhalation (PEL: 5 ppm over 8 hours) .

- Waste Disposal : Neutralize with dilute HCl before disposing as hazardous organic waste .

Methodological Challenges and Solutions

Future Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.